4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a combination of benzodiazole, bromophenyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps. One common approach is to start with the preparation of the benzodiazole core, followed by the introduction of the bromophenyl and methoxyphenyl groups through a series of substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can be performed on this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-bromophenyl methyl sulfone
Uniqueness
4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H22BrN3O2 |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
4-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C25H22BrN3O2/c1-31-21-6-4-5-20(14-21)28-16-18(13-24(28)30)25-27-22-7-2-3-8-23(22)29(25)15-17-9-11-19(26)12-10-17/h2-12,14,18H,13,15-16H2,1H3 |
InChI Key |
SCMFYOAQOZXAEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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